6-Amino-2-chloronicotinonitrile
Overview
Description
6-Amino-2-chloronicotinonitrile is an organic compound with the molecular formula C6H4ClN3. It is a solid crystalline substance that appears white to pale yellow. This compound is known for its use as an intermediate in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Amino-2-chloronicotinonitrile can be synthesized through several methods. One common method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride, followed by the addition of phosphorus oxychloride. The reaction mixture is heated under reflux, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as filtration, washing, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
6-Amino-2-chloronicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules with potential therapeutic applications.
Medicine: Researchers use it to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor to compounds that inhibit certain enzymes or receptors. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
- 2-Amino-6-methylpyridine
- 2-Amino-6-bromopyridine
- 6-Amino-2-mercaptobenzothiazole
- 2-Amino-6-chloropurine
Comparison: 6-Amino-2-chloronicotinonitrile is unique due to its specific functional groups, which confer distinct reactivity and applications compared to similar compounds. For example, the presence of both an amino group and a chlorine atom allows for versatile chemical modifications .
Properties
IUPAC Name |
6-amino-2-chloropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBPANHSUIJIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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